N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide
Description
Properties
CAS No. |
402513-98-8 |
|---|---|
Molecular Formula |
C15H16N2O3S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-(4-aminophenyl)-N-(4-methylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C15H16N2O3S/c1-11-2-8-14(9-3-11)21(19,20)17-15(18)10-12-4-6-13(16)7-5-12/h2-9H,10,16H2,1H3,(H,17,18) |
InChI Key |
XTVVVDUMKXLKAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminophenylacetic acid under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide is an organic compound with a molecular formula of and a molecular weight of approximately 304.36 g/mol. It is characterized by a structure that incorporates both aromatic and sulfonamide functional groups. The compound is notable for its structural similarity to para-aminobenzoic acid, which allows it to interact with various biological targets.
Applications
- Medicinal Chemistry this compound has potential applications in medicinal chemistry because it can mimic para-aminobenzoic acid and inhibit enzymes. This inhibition can disrupt essential biochemical pathways, potentially leading to anti-inflammatory and antimicrobial effects.
- Biochemical Probe The compound has shown promise as a biochemical probe in research settings, indicating its relevance in the study of enzyme inhibition and metabolic processes.
- Preparation of Compounds N-(4-Aminophenyl)-4-methylbenzenesulfonamide may be used in the preparation of compounds such as 4-methyl-N-[4-[3-(2-naphthyl)imidazo[1,2-a]pyrazine-8-yl]aminophenyl]benzenesulfonamide, 4-methyl-N-[4-[2-(2-naphthyl)imidazo[1,2-a]pyrazine-8-yl]aminophenyl]benzenesulfonamide, and 2- and 3-substituted 8-amino imidazo[1,2-a]pyrazines .
- Enzyme Inhibitors N-acyl sulfonamides are suitable carboxylic acid replacements and have been used as enzyme inhibitors due to their acidity and resistance to chemical and enzymatic hydrolysis .
- Treatment of diseases N-acyl sulfonamide group has shown significant potential for use in biological applications . Sulfonamide-based compounds have been found to inhibit cancer-related targets .
- ** interacts with specific molecular targets** this compound interacts with specific molecular targets due to its structural similarity to para-aminobenzoic acid. This interaction can lead to inhibition of various enzymes critical for metabolic processes, making it a candidate for further investigation in pharmacological applications.
Mechanism of Action
The mechanism of action of N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural differences between N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide and analogous sulfonamide derivatives:
*Calculated based on molecular formula.
Key Observations :
- Steric Effects : The di-tert-butyl derivative exhibits significant steric hindrance, which reduces solubility but enhances thermal stability. In contrast, the oxazolyl derivative has a planar heterocyclic ring that may improve membrane permeability.
- Hydrogen Bonding: The acetylated amine in the target compound may form stronger hydrogen bonds compared to the primary amine in N-(4-aminomethyl-phenyl)-4-methyl-benzenesulfonamide .
Physical and Chemical Properties
Notes:
- The di-tert-butyl derivative crystallizes in a monoclinic system with distinct chair conformations and hydrogen-bonding networks .
- Chloro and nitro derivatives often exhibit higher melting points due to increased molecular symmetry and intermolecular interactions .
Key Findings :
- Antimicrobial Efficacy : Chloro and nitro derivatives show promise against Staphylococcus aureus, with MIC values likely influenced by electron-withdrawing groups enhancing target binding .
- Therapeutic Diversity : The di-tert-butyl derivative’s rigid structure may favor anti-inflammatory applications, while the oxazolyl derivative’s planar structure aligns with antimicrobial use .
Biological Activity
N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential as an inhibitor of various enzymes and has been investigated for its effects on cardiovascular function, antimicrobial properties, and potential antidiabetic activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₅N₃O₃S
- Molecular Weight : 295.35 g/mol
- IUPAC Name : this compound
This compound features a sulfonamide functional group, which is known for its biological activity, particularly in the inhibition of carbonic anhydrases (CAs) and other enzymes.
Inhibition of Carbonic Anhydrases
Research indicates that sulfonamide derivatives, including this compound, exhibit potent inhibitory effects on various carbonic anhydrase isoforms. A study demonstrated that several synthesized derivatives showed nanomolar affinities for CA I and CA XIII, indicating their potential as therapeutic agents in conditions requiring CA inhibition .
| Compound | CA Isoform | Binding Affinity (Kd) |
|---|---|---|
| This compound | CA I | 6 nM |
| This compound | CA II | 40 µM |
| Other derivatives | CA XIII | 1.85 µM |
Cardiovascular Effects
In isolated rat heart models, certain sulfonamide derivatives were shown to significantly affect perfusion pressure and coronary resistance. For instance, compounds similar to this compound demonstrated a decrease in perfusion pressure over time, suggesting a potential mechanism involving calcium channel modulation .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Preliminary studies using disc diffusion methods revealed that it exhibits significant antibacterial activity against various pathogens. The effectiveness of this compound was compared to standard antibiotics, showing promising results .
Antidiabetic Potential
Recent investigations into the antidiabetic properties of sulfonamide derivatives have indicated that compounds like this compound may enhance insulin sensitivity or exhibit hypoglycemic effects in diabetic models. These findings warrant further exploration into the mechanisms underlying these effects and their clinical implications .
Study on Carbonic Anhydrase Inhibition
A study conducted by Dabbagh et al. synthesized a series of diazobenzenesulfonamides and evaluated their binding affinities towards various carbonic anhydrases. It was found that this compound was among the most effective inhibitors for CA I, reinforcing its potential therapeutic applications in managing conditions like glaucoma and epilepsy where CA inhibition is beneficial .
Cardiovascular Impact Assessment
In another study assessing the cardiovascular impacts of sulfonamides, it was observed that this compound led to notable changes in coronary resistance when tested in isolated rat hearts. The results suggested that this compound could interact with calcium channels, influencing vascular tone and blood pressure regulation .
Q & A
Q. Which software packages are essential for integrated structural and computational analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
